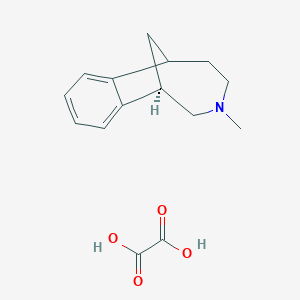
1-(3,4-Dichlorphenyl)piperazinhydrochlorid
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound that is of interest in various fields of research, including pharmacology and organic chemistry. It is a derivative of piperazine and is characterized by the presence of two chlorine atoms on the phenyl ring. This compound serves as an intermediate in the synthesis of various pharmaceutical agents and has been the subject of numerous studies to understand its properties and potential applications.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in several papers. For instance, the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride followed by reaction with 1-bromo-3-chloropropane has been reported, yielding 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% . Another study describes the synthesis of a series of piperazine derivatives starting from 2-acetylfuran and proceeding through a series of reactions including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods provide insights into the synthetic routes that could be adapted for the synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and electronic properties of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, were calculated using DFT/B3LYP/6-311G(d,p) level of theory and compared with experimental results, showing excellent agreement . Additionally, the crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate was determined, revealing a tetrahedral geometry around the zinc atom and various intermolecular interactions . These studies provide a framework for understanding the molecular structure of 1-(3,4-Dichlorophenyl)piperazine hydrochloride.
Chemical Reactions Analysis
The reactivity of piperazine derivatives has been explored in the context of their potential biological activities. For instance, a series of piperazine compounds were synthesized and tested for their antidepressant and antianxiety activities, indicating the potential for these compounds to engage in biological reactions . Another study focused on the antibacterial and antifungal activities of piperazine derivatives, suggesting their interaction with biological targets . These findings suggest that 1-(3,4-Dichlorophenyl)piperazine hydrochloride may also participate in various chemical reactions, particularly in a biological setting.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are crucial for their application in drug development. Theoretical and experimental investigations have provided insights into properties such as molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis . Additionally, the solubility, melting point, and stability of these compounds are important parameters that have been studied to understand their behavior in different environments . These properties are essential for the practical use of 1-(3,4-Dichlorophenyl)piperazine hydrochloride in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
DCPP HCl ist bekannt als ein Serotoninrezeptor-Agonist, der Auswirkungen auf die Untersuchung von Neurotransmittersystemen hat. Es wird in der neurowissenschaftlichen Forschung verwendet, um die Rolle von Serotonin bei der Stimmungsregulation, Angst und Depression zu verstehen. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht es zu einem wertvollen Werkzeug für In-vivo-Studien im Zusammenhang mit der serotonergen Signalübertragung .
Pharmakologie
In der pharmakologischen Forschung wird DCPP HCl verwendet, um seine antidepressiven und anxiolytischen Eigenschaften zu untersuchen. Es dient als Referenzverbindung für die Entwicklung neuer Therapeutika, die auf Serotoninrezeptoren abzielen. Darüber hinaus werden seine halluzinogenen Nebenwirkungen untersucht, um die psychotropen Wirkungen serotonerger Medikamente zu verstehen .
Biochemie
Biochemiker verwenden DCPP HCl, um die Stoffwechselwege ähnlicher Verbindungen zu untersuchen. Es ist ein Metabolit mehrerer Antidepressiva, und die Untersuchung seiner Biochemie trägt zum Verständnis des Metabolismus dieser Medikamente bei. Es hilft auch bei der Erforschung von Enzym-Substrat-Wechselwirkungen innerhalb des Serotoninwegs .
Medizinische Chemie
Die strukturelle Ähnlichkeit von DCPP HCl mit anderen Piperazinderivaten macht es zu einer bedeutenden Verbindung in der medizinischen Chemie. Es wird als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine Rolle bei der Synthese von Aripiprazol, einem Antipsychotikum, ist ein solches Beispiel .
Analytische Chemie
Analytische Chemiker verwenden DCPP HCl als Standard für die Kalibrierung von Instrumenten wie GC-MS und LC-ESI-MS. Es wird bei der quantitativen Analyse von Piperazinderivaten in biologischen Proben verwendet, was für Drogentests und forensische Untersuchungen entscheidend ist .
Organische Synthese
In der organischen Synthese wird DCPP HCl als Baustein für den Aufbau komplexer Moleküle verwendet. Seine Reaktivität und halogenierte aromatische Struktur machen es zu einem vielseitigen Reagenz für die Herstellung einer breiten Palette von organischen Verbindungen, darunter potenzielle neue Medikamente und Materialien .
Materialwissenschaft
Obwohl es keine traditionelle Anwendung ist, können die physikalischen Eigenschaften von DCPP HCl, wie z. B. sein Brechungsindex und Siedepunkt, bei der Konstruktion von Materialien mit bestimmten optischen Eigenschaften relevant sein. Es kann auch als Modellverbindung für die Untersuchung von Wechselwirkungen zwischen organischen Molekülen und Materialien dienen .
Umweltwissenschaften
DCPP HCl kann in den Umweltwissenschaften verwendet werden, um den Abbau ähnlicher Verbindungen in der Umwelt zu untersuchen. Das Verständnis seiner Stabilität und Abbauprodukte kann Aufschluss über die Umweltauswirkungen verwandter Chemikalien geben, die in der Pharmaindustrie und anderen Industrien verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in neurotransmission, with the serotonin transporter involved in the reuptake of serotonin, and the β1-adrenergic receptor involved in the regulation of heart function .
Mode of Action
1-(3,4-Dichlorophenyl)piperazine hydrochloride acts as both a serotonin releaser via the serotonin transporter , and a β1-adrenergic receptor blocker . This dual action results in increased levels of serotonin in the synaptic cleft and decreased adrenergic activity, respectively .
Biochemical Pathways
The compound’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic pathway . This can lead to downstream effects such as mood elevation and decreased appetite . Its action as a β1-adrenergic receptor blocker can affect the adrenergic pathway , potentially leading to a decrease in heart rate .
Result of Action
The increased serotonin levels resulting from the action of 1-(3,4-Dichlorophenyl)piperazine hydrochloride can lead to antidepressant and anxiolytic effects . Its action as a β1-adrenergic receptor blocker can lead to a decrease in heart rate . .
Action Environment
The action, efficacy, and stability of 1-(3,4-Dichlorophenyl)piperazine hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For example, extreme pH values could potentially affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76835-17-1 | |
| Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)











